Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound It is known for its unique structure, which includes a tert-butyl ester group and an azabicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for precise interactions with the active sites of these targets, leading to changes in their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic compound with a nitrogen atom in the ring structure.
Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids.
Uniqueness
Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its tert-butyl ester group and aminoethyl side chain. These functional groups provide additional reactivity and versatility compared to other similar compounds. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(8-9-15)6-4-11(16)5-7-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
PWXFLRYYQUDXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.